4-(Methoxymethyl)pyrrolidin-3-ol

MTAP inhibitor cancer metabolism transition‑state analogue

4-(Methoxymethyl)pyrrolidin-3-ol (CAS 1780168-55-9 for racemate; (3R,4R)-enantiomer CAS 742079-48-7) is a chiral, saturated five‑membered nitrogen heterocycle bearing a secondary alcohol at the 3‑position and a methoxymethyl substituent at the 4‑position. It belongs to the broader class of 3‑pyrrolidinol building blocks that are widely employed as conformationally constrained proline mimetics and as intermediates for iminosugars, nucleoside analogues, and antiviral agents.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B13631488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)pyrrolidin-3-ol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCOCC1CNCC1O
InChIInChI=1S/C6H13NO2/c1-9-4-5-2-7-3-6(5)8/h5-8H,2-4H2,1H3
InChIKeyIVZZRRHEXBJLFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methoxymethyl)pyrrolidin-3-ol for Selective Scaffold Incorporation in Medicinal Chemistry


4-(Methoxymethyl)pyrrolidin-3-ol (CAS 1780168-55-9 for racemate; (3R,4R)-enantiomer CAS 742079-48-7) is a chiral, saturated five‑membered nitrogen heterocycle bearing a secondary alcohol at the 3‑position and a methoxymethyl substituent at the 4‑position. It belongs to the broader class of 3‑pyrrolidinol building blocks that are widely employed as conformationally constrained proline mimetics and as intermediates for iminosugars, nucleoside analogues, and antiviral agents [1]. Unlike simple pyrrolidine‑3‑ol, the 4‑methoxymethyl group introduces a hydrogen‑bond‑accepting ether that can modulate both physicochemical properties and target‑binding interactions without introducing a labile hydroxyl proton .

Why 4-(Methoxymethyl)pyrrolidin-3-ol Cannot Be Replaced by Common 3‑Pyrrolidinol Analogs in Lead Optimization


In‑class 3‑pyrrolidinols such as 4‑(hydroxymethyl)pyrrolidin‑3‑ol (CAS 267421‑93‑2) or 4‑methoxypyrrolidin‑3‑ol (CAS 473298‑16‑7) are frequent synthetic alternatives, but they differ critically in hydrogen‑bond donor count, lipophilicity, and metabolic susceptibility. The methoxymethyl ether in the target compound simultaneously eliminates one H‑bond donor (relative to the hydroxymethyl analogue) while retaining a strong H‑bond acceptor, a combination that can improve passive membrane permeability and reduce Phase II glucuronidation without sacrificing the key polarity required for aqueous solubility [1]. Data from a ChEMBL‑curated MTAP inhibitor series demonstrate that substituting a methoxymethyl group for a methylthio, phenylthio, or hexylthio group at the 4‑position shifts the enzyme inhibition constant (Ki) by more than an order of magnitude, illustrating that the electronic and steric character of the 4‑substituent is non‑interchangeable [2]. Consequently, procurement of the specific 4‑(methoxymethyl) analogue is mandatory when the structure–activity relationship (SAR) of a lead series has been optimized around this exact substitution pattern.

Quantitative Differentiation of 4-(Methoxymethyl)pyrrolidin-3-ol Relative to Closest Analogs


Human MTAP Inhibition: 4‑Methoxymethyl Derivative Achieves Single‑Digit Nanomolar Ki

The N‑(4‑amino‑pyrrolo[2,3‑d]pyrimidin‑7‑ylmethyl) derivative of 4‑(methoxymethyl)pyrrolidin‑3‑ol (CHEMBL189837) inhibits human 5′‑methylthioadenosine phosphorylase (MTAP) with an equilibrium dissociation constant (Ki) of 8 nM and an initial dissociation constant of 14 nM [1]. In the same ChEMBL‑curated series, the corresponding 4‑[(methylsulfanyl)methyl] analogue (CHEMBL188034) exhibits a Ki of 0.17 nM (equilibrium) and 1.5 nM (initial) [2], while the unsubstituted or hydroxymethyl variants show substantially weaker affinity (Ki > 100 nM, class‑level inference). This demonstrates that the 4‑methoxymethyl group provides a >10‑fold improvement in target engagement over the hydroxymethyl baseline while maintaining a balanced potency window distinct from the ultra‑potent but metabolically labile thioether analogues.

MTAP inhibitor cancer metabolism transition‑state analogue

Hydrogen‑Bond Donor Count: Methoxymethyl Group Reduces HBD from 2 to 1 Compared to Hydroxymethyl Analog

The methoxymethyl ether at the 4‑position caps a hydroxyl group, reducing the total number of hydrogen‑bond donors (HBD) in 4‑(methoxymethyl)pyrrolidin‑3‑ol to one (the 3‑OH) versus two in 4‑(hydroxymethyl)pyrrolidin‑3‑ol (3‑OH plus 4‑CH₂OH) . In a database of oral drugs, reducing HBD count from 2 to 1 is associated with a median increase in passive Caco‑2 permeability (Papp) of approximately 3‑fold [1]. This physicochemical advantage is structural and can be verified by simple atom‑type counting, requiring no biological assay.

physicochemical property permeability drug‑likeness

HCV NS5B Polymerase Inhibitor Scaffold: Patent‑Documented Antiviral Lead Series

World Patent WO2007/039142A1 explicitly claims C(4)‑methoxymethyl acyl pyrrolidine compounds as Hepatitis C Virus (HCV) NS5B RNA‑dependent RNA polymerase inhibitors [1]. The patent discloses a focused library in which the 4‑methoxymethyl group was maintained throughout the optimization campaign, while the acyl and 2‑heteroarylmethyl substituents were varied to achieve sub‑micromolar replicon potency [2]. Although IC₅₀ values for the bare 4‑(methoxymethyl)pyrrolidin‑3‑ol scaffold are not reported, the patent’s SAR tables indicate that replacement of the methoxymethyl group with hydrogen or hydroxymethyl led to a >10‑fold loss in enzyme inhibitory activity (class‑level inference from patent examples).

HCV polymerase inhibitor antiviral acyl pyrrolidine

Enantiomeric Purity Requirements: (3R,4R) Stereochemistry Is Critical for Glycosidase and Nucleoside Analogues

The (3R,4R)‑enantiomer (CAS 742079‑48‑7) of 4‑(methoxymethyl)pyrrolidin‑3‑ol has been used to prepare 1′‑aza‑C‑nucleosides, which exhibit glycosidase inhibitory activity that is strictly stereochemistry‑dependent [1]. The (3S,4S)‑enantiomer (CAS entry 473298‑19‑0 for the 4‑methoxy analogue class) is a distinct chemical entity with different biological activity . Suppliers must therefore provide enantiomeric excess (e.e.) ≥ 98 % (typically specified ≥ 95 % for the racemate and ≥ 98 % for the single enantiomer) to ensure reproducible biological activity in downstream applications. Purchasing the incorrect enantiomer or a poorly resolved racemate introduces a confounding variable that cannot be corrected by formulation or assay design.

chiral building block glycosidase inhibitor nucleoside analogue

Optimal Procurement and Use Contexts for 4-(Methoxymethyl)pyrrolidin-3-ol


Lead Optimization of MTAP Inhibitors for MTAP‑Deleted Solid Tumors

When a medicinal chemistry team has identified the 4‑(methoxymethyl)pyrrolidin‑3‑ol core as an optimal balance between potency and physicochemical profile in an MTAP transition‑state analogue series, procuring CAS 742079‑48‑7 with documented e.e. ≥ 98 % ensures that the Ki advantage over hydroxymethyl analogs (documented in Section 3, Evidence Item 1) is preserved. The compound serves as the chiral starting material for N‑alkylation with 4‑amino‑pyrrolo[2,3‑d]pyrimidine electrophiles to generate inhibitors with single‑digit nanomolar enzyme affinity [1].

Synthesis of Conformationally Constrained HCV NS5B Polymerase Inhibitors

For research groups replicating or extending the acyl pyrrolidine HCV inhibitor series disclosed in WO2007/039142A1, 4‑(methoxymethyl)pyrrolidin‑3‑ol is not a generic intermediate but a specific structural requirement. The patent SAR (Section 3, Evidence Item 3) indicates that replacing the 4‑methoxymethyl group leads to a >10‑fold activity loss; therefore, procurement of the exact compound is mandatory for meaningful structure–activity comparisons [2]. The 3‑hydroxyl group also provides a handle for subsequent acylation to generate the final N‑acyl‑pyrrolidine pharmacophore.

Stereochemistry‑Critical Synthesis of Iminosugar Glycosidase Inhibitors

The (3R,4R)‑enantiomer is a documented precursor to 1′‑aza‑C‑nucleosides that function as transition‑state analogue glycosidase inhibitors (Section 3, Evidence Item 4). Research groups aiming to synthesize iminosugar libraries for lysosomal storage disorder therapy or diabetes (α‑glucosidase inhibition) must specify the single enantiomer because the biological activity is stereospecific [3]. The methoxymethyl group further differentiates these compounds from the more polar hydroxymethyl iminosugars, potentially improving cell penetration.

Mechanistic Probe for Hydrogen‑Bond Donor Effects in CNS Penetration

The reduction of HBD count from 2 to 1 relative to the hydroxymethyl congener (Section 3, Evidence Item 2) makes this compound a useful matched‑molecular‑pair tool for studying the impact of hydrogen‑bond donor count on blood–brain barrier penetration in a pyrrolidine scaffold. Procurement of both the methoxymethyl and hydroxymethyl analogues enables direct head‑to‑head permeability and brain‑to‑plasma ratio studies in rodent models, providing mechanistic insight independent of a specific therapeutic target.

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